An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Ceftolozane Sulfate
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Ceftolozane Sulfate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftolozane is a fifth-generation cephalosporin antibiotic engineered for potent activity against multidrug-resistant Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2] Developed to overcome common resistance mechanisms, its unique chemical architecture confers stability against many β-lactamases and allows it to effectively target its bacterial cellular machinery.[1][3] In clinical applications, ceftolozane is combined with tazobactam, a β-lactamase inhibitor, which protects it from degradation by a wider range of these bacterial enzymes, thereby broadening its spectrum of activity.[3][4] This guide provides a comprehensive technical examination of the chemical structure, molecular weight, and associated physicochemical properties of ceftolozane in its sulfate salt form, which is utilized in the pharmaceutical formulation.
Chemical Identity and Core Structure
Ceftolozane's structure is similar to that of ceftazidime but features a critical modification at the 3-position of the cephem nucleus, which significantly enhances its antipseudomonal activity.[1] The molecule's design incorporates features to evade key bacterial resistance strategies, such as efflux pumps and porin channel modifications.[1]
The systematic IUPAC name for ceftolozane sulfate is (6R,7R)-3-[[5-amino-4-(2-aminoethylcarbamoylamino)-1-methylpyrazol-2-ium-2-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate.[5]
Key Structural Features:
-
Cephem Nucleus: The core β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, which is essential for its antibacterial action.[1]
-
Aminothiadiazole Ring: A side chain at the 7-position that increases activity against Gram-negative bacteria.[4]
-
Alkoximino Group: This moiety provides stability against many β-lactamases.[4]
-
Bulky Pyrazole Ring: A large side chain at the 3-position sterically hinders the hydrolysis of the β-lactam ring, further protecting the molecule from enzymatic degradation.[4]
Caption: Logical diagram of Ceftolozane's key structural components.
Physicochemical Properties
The sulfate salt of ceftolozane is a white to off-white hygroscopic powder.[6][7] It is freely soluble in water but insoluble in most organic solvents.[6][7] This high aqueous solubility is crucial for its formulation as an intravenous solution.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₃₂N₁₂O₁₂S₃ | [5][6] |
| Molecular Weight | 764.77 g/mol | [7][8] |
| CAS Number | 936111-69-2 | [2][5] |
| Appearance | White to off-white powder | [6][8] |
| Solubility | Freely soluble in water | [6][7] |
| pKa | 1.9, 3.2, 9.3 | [7] |
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
As a β-lactam antibiotic, ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][9] This process is mediated through the covalent binding of ceftolozane to essential penicillin-binding proteins (PBPs), which are enzymes critical for the cross-linking of peptidoglycan chains.[3][10][11] The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death.[4][11]
Ceftolozane demonstrates a high binding affinity for key PBPs in P. aeruginosa (specifically PBP1b, PBP1c, PBP2, and PBP3) and E. coli (PBP3).[3][4][7] This potent and specific targeting contributes to its strong activity against these challenging pathogens. The addition of tazobactam does not contribute to the primary bactericidal action but serves as a protective agent, irreversibly inhibiting many class A and some class C β-lactamases that would otherwise degrade ceftolozane.[3][4]
Caption: Mechanism of action pathway for Ceftolozane.
Overview of Synthesis and Purification
The synthesis of ceftolozane is a complex multi-step process that relies on a modular approach, involving the preparation of two key fragments which are then coupled together.[12]
General Synthetic Workflow:
-
Synthesis of the Cephalosporin Core: This typically starts from a precursor like 7-aminocephalosporanic acid (7-ACA).
-
Synthesis of the Pyrazole Side Chain: The complex pyrazole ring, which is crucial for the molecule's activity, is synthesized separately.
-
Coupling Reaction: The cephalosporin core is coupled with the pyrazole side chain to form the protected ceftolozane molecule.
-
Deprotection: Protective groups used during the synthesis are removed to yield the final active molecule.
-
Purification and Salt Formation: The crude product undergoes extensive purification, which may involve column chromatography, nanofiltration, and crystallization.[13] Finally, the purified ceftolozane free base is treated with sulfuric acid to form the stable ceftolozane sulfate salt.
Caption: High-level workflow for the synthesis of Ceftolozane Sulfate.
Analytical Quantification in Biological Matrices
Accurate quantification of ceftolozane in biological samples like plasma, serum, and bronchoalveolar lavage (BAL) fluid is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant methods for this purpose.[14][15][16]
Example Protocol: Determination of Ceftolozane in Human Plasma via LC-MS/MS
This protocol is a generalized example based on published methodologies.[15][16][17] Researchers must validate any method according to regulatory guidelines.
Objective: To quantify the concentration of ceftolozane in human plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and quality controls on ice.
-
To a 100 µL aliquot of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile containing an internal standard like [¹³C,¹⁵N,³⁴S]-ceftolozane).[18]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation (HPLC):
-
Column: A reverse-phase column (e.g., Kinetex PFP) is typically used for separation.[17]
-
Mobile Phase: A gradient elution using two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is around 0.4-1.0 mL/min.[16][17]
-
Injection Volume: 5-10 µL of the prepared supernatant.
-
-
Detection (Tandem Mass Spectrometry):
-
Ionization: Positive electrospray ionization (ESI) is employed.[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ceftolozane and its internal standard are monitored.
-
Quantification: A calibration curve is generated using standards of known concentrations (e.g., 0.02 to 50 µg/mL) prepared in blank plasma.[14][16] The concentration of ceftolozane in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against this calibration curve.
-
Caption: Workflow for the analytical quantification of Ceftolozane.
Conclusion
Ceftolozane sulfate is a sophisticated cephalosporin antibiotic whose chemical structure has been meticulously designed for stability and potent activity against resistant Gram-negative pathogens. Its molecular weight of 764.77 g/mol and specific structural features, including a modified cephem nucleus and bulky side chains, allow it to effectively inhibit bacterial cell wall synthesis while evading common resistance mechanisms. The sulfate salt form ensures the necessary solubility and stability for effective intravenous administration. A thorough understanding of its chemical and structural properties is fundamental for researchers and developers working to combat the growing threat of antibiotic resistance.
References
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Ceftolozane/tazobactam. (n.d.). In Wikipedia. Retrieved February 10, 2026. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52918380, Ceftolozane Sulfate. PubChem. Retrieved February 10, 2026. [Link]
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Zhanel, G. G., Chung, P., Adam, H., Zelenitsky, S., Denisuik, A., Schweizer, F., ... & Karlowsky, J. A. (2014). Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant Gram-negative bacilli. Drugs, 74(1), 31-51. [Link]
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ResearchGate. (n.d.). Chemical structure of ceftolozane sulfate. Retrieved February 10, 2026. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53234134, Ceftolozane. PubChem. Retrieved February 10, 2026. [Link]
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Das, S. (2016). Development of an HPLC Method for the Determination of Ceftolozane/Tazobactam in Biological and Aqueous Matrixes. Journal of Chromatographic Science, 54(6), 946-952. [Link]
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Chandorkar, G., Huntington, J. A., Stover, D., & Miller, B. (2012). Pharmacokinetics and safety of intravenous ceftolozane-tazobactam in healthy adult subjects following single and multiple ascending doses. Antimicrobial agents and chemotherapy, 56(12), 6249-6256. [Link]
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Das, S., Kuti, J. L., & Nicolau, D. P. (2018). Development of an HPLC–MS/MS Method for the Determination of Ceftolozane/Tazobactam in Bronchoalveolar Lavage Fluid. Bioanalysis, 10(22), 1845-1854. [Link]
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Putnam, W. C., Kallem, R. R., Edpuganti, V., Subramaniyan, I., & Butler, D. (2020). A validated LC-MS/MS method for the simultaneous determination of ceftolozane and tazobactam in human plasma and urine. Journal of Chromatography B, 1152, 122240. [Link]
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